molecular formula C5H6N2S B2376143 6-Methylpyrimidine-4-thiol CAS No. 51793-97-6

6-Methylpyrimidine-4-thiol

Cat. No.: B2376143
CAS No.: 51793-97-6
M. Wt: 126.18
InChI Key: HCADPDLQEAZJJN-UHFFFAOYSA-N
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Description

6-Methylpyrimidine-4-thiol is a heterocyclic compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is a derivative of pyrimidine and contains a thiol group (-SH) at the fourth position and a methyl group (-CH3) at the sixth position.

Scientific Research Applications

Spectrophotometric Applications

6-Methylpyrimidine-4-thiol has been utilized in spectrophotometric applications. A colorimetric method for the detection of a related molecule, 4-hydroxy-2-mercapto-6-methylpyrimidine (MTU), involves the use of citrate-capped gold nanoparticles. This method leverages the affinity of the thiol-containing molecule with gold nanoparticles, leading to a change in the plasmon band, useful in spectrophotometric analysis (Hormozi-Nezhad & Ghayyem, 2014).

Chemical Synthesis

The compound is involved in various chemical syntheses. For instance, 2-Methylpyrimidine-4,6-dithiol, closely related to this compound, has been synthesized and converted into various other compounds, indicating its utility as a versatile chemical intermediate (Hurst, 1984).

Pharmaceutical Applications

In the pharmaceutical context, this compound derivatives have been synthesized for potential antimicrobial activity. For instance, synthesis of new heterocyclic compounds containing derivatives of 6-methyl 2-thiouracil demonstrated significant antibacterial activity (Mohammad, Ahmed, & Mahmoud, 2017).

Role in Enzymatic Reactions

The compound plays a role in enzymatic reactions. For example, mouse kidney thiol transmethylase interacts with 6-methyl-2-thiouracil to produce certain metabolic derivatives, highlighting its biochemical significance (Lindsay, Hulsey, & Aboul‐Enein, 1975).

Antimicrobial Properties

Several studies have indicated the potential antimicrobial properties of this compound derivatives. For example, the synthesis of 2-substituted 4-arylamino-6-methylpyrimidines, derived from 6-methyl-2-thiouracil, has shown expressed antimycobacterial activity (Erkin, Krutikov, & Smirnova, 2008).

Future Directions

The future directions for the study of “6-Methylpyrimidine-4-thiol” and related compounds could involve further exploration of their synthesis methods, reactivity, and biological applications . This could help researchers in the fields of synthetic organic and medicinal chemistry to undertake and improve new approaches for the construction of new standard biological components .

Properties

IUPAC Name

6-methyl-1H-pyrimidine-4-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2S/c1-4-2-5(8)7-3-6-4/h2-3H,1H3,(H,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCADPDLQEAZJJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=S)N=CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50902505
Record name NoName_3013
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50902505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51793-97-6
Record name 6-methyl-3,4-dihydropyrimidine-4-thione
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